Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime
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Overview
Description
Acetone O2-[6-methyl-2-(methylsulfanyl)-4-pyrimidinyl]oxime is a useful research compound. Its molecular formula is C9H13N3OS and its molecular weight is 211.29 g/mol. The purity is usually 95%.
The exact mass of the compound acetone O-[6-methyl-2-(methylthio)-4-pyrimidinyl]oxime is 211.07793322 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Oxime Derivatives and Isomerization : Oximinoketones related to Diacetoamine are crucial intermediates in organic synthesis, displaying transformation capabilities under mild acid conditions to produce various compounds including acetone, ammonia, and salts of oximino derivatives (Hancox, 1950).
- C-H Bond Functionalization : O-Acetyl oximes act as directing groups for palladium-catalyzed C-H functionalization, leading to ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles (Neufeldt & Sanford, 2010).
- Antimicrobial Compound Synthesis : New pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from citrazinic acid, have shown significant antimicrobial activities (Hossan et al., 2012).
Catalysis and Material Science
- Palladation of Oximes : Studies on the palladation of oximes, including acetone oxime O-allyl ethers, reveal insights into regiospecific reactions important for material science and catalysis (Constable et al., 1978).
- Solid-State NMR Studies : The reactions of acetone oxime on CuZSM-5 and HZSM-5 surfaces, relevant to catalytic reduction processes, have been elucidated using solid-state NMR, showing different product formations under various conditions (Wu & Larsen, 1999).
Environmental Chemistry
- Atmospheric and Marine Processes : The role of acetone oxime derivatives in atmospheric chemistry and their environmental implications, including their formation and degradation processes, are critical for understanding tropospheric chemistry and the marine environment's response to organic compounds (Hudson et al., 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxypropan-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6(2)12-13-8-5-7(3)10-9(11-8)14-4/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKKORQYWQVALC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)ON=C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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